1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-8-5-10-13-6-9(7-16(10)15-8)14-11(17)12-3-4-18-2/h5-7H,3-4H2,1-2H3,(H2,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXKPBXXFOHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with 1-(2-methoxyethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity, influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to lipophilic substituents like the 3,4-dimethylphenyl group in . The propanol derivative lacks a urea moiety but includes a hydroxyl group, offering moderate solubility.
Functional Group Diversity :
- Urea derivatives (target compound, ) enable hydrogen bonding, critical for target binding, whereas ester/amine derivatives (e.g., ) may exhibit different pharmacokinetic profiles.
Synthetic Accessibility :
- The target compound’s synthesis likely involves urea coupling reactions, as seen in analogous procedures , while halogenated derivatives require additional steps for chloro-group introduction .
Biological Activity
1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is CHNO, with a molecular weight of 189.23 g/mol. The structure can be represented as follows:
- IUPAC Name: this compound
- SMILES Notation: CC1=NN2C=C(C=NC2=C1)CC(=O)C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties: The compound has demonstrated activity against several bacterial strains, indicating potential use in treating infections.
- Enzyme Inhibition: It has been noted for its inhibitory effects on certain enzymes, which could be leveraged for therapeutic applications.
The biological effects of this compound are primarily mediated through:
- Targeting Kinases: The compound interacts with protein kinases involved in cell signaling pathways critical for cancer progression.
- Modulation of Enzymatic Activity: By inhibiting specific enzymes, it may alter metabolic pathways that cancer cells rely on for growth and survival.
Data Table: Biological Activities and Targets
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against E. coli and S. aureus | |
| Enzyme Inhibition | Kinase inhibition |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines including HeLa and A549. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Antimicrobial Activity
A comparative analysis showed that the synthesized compound displayed notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 62.5 µg/mL, indicating its potential as an effective antimicrobial agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves coupling reactions between substituted pyrazolo-pyrimidine precursors and urea derivatives. For example:
- Stepwise functionalization : React 2-methylpyrazolo[1,5-a]pyrimidin-6-amine with a chloroformate reagent to introduce the urea moiety, followed by coupling with 2-methoxyethylamine under basic conditions (e.g., pyridine or triethylamine). Similar approaches are detailed for pyrazolo-pyrimidine intermediates in and , where reflux in polar solvents (dioxane, DMF) with catalysts like TEA yields target compounds .
- Key reagents : Use nucleophilic substitution agents (e.g., NaH, K₂CO₃) and aprotic solvents (DMF, pyridine) to optimize reactivity .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Contradictions in NMR, IR, or MS data often arise from impurities, tautomerism, or solvent effects. Methodological strategies include:
- Multi-technique validation : Cross-reference ¹H/¹³C NMR, IR (amide/urea C=O stretches ~1650–1700 cm⁻¹), and high-resolution MS to confirm molecular weight and functional groups .
- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry, as demonstrated for pyrazolo-pyrimidine analogs in .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to assess purity.
- Spectroscopy :
Advanced: What experimental design strategies optimize synthetic yield and reproducibility?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions. highlights flow-chemistry approaches for reproducible, high-yield syntheses .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to pinpoint bottlenecks (e.g., slow urea coupling).
- Purification protocols : Use recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) to isolate pure product .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : Protect from light and moisture; store at –20°C in airtight containers.
- Decomposition risks : Urea derivatives may hydrolyze under acidic/basic conditions. Stability testing via accelerated aging (40°C/75% RH for 1 month) is recommended .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock.
- QSAR studies : Correlate substituent effects (e.g., methoxyethyl chain length) with activity using descriptors like logP and H-bond donors .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to optimize reactivity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Use gloves, lab coat, and goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
- First aid : For inhalation, move to fresh air; for skin contact, rinse with water (refer to for pyrazolo-pyrimidine safety protocols) .
Advanced: How to address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
- Micellar systems : Employ surfactants (e.g., Tween-80) for in vitro studies .
Basic: What are the documented applications of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?
Answer:
These scaffolds are explored as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. For example:
- Kinase inhibition : Pyrazolo-pyrimidine cores bind ATP pockets in kinases (e.g., JAK2, EGFR) .
- Antiviral activity : Derivatives inhibit viral replication via RNA polymerase binding .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts.
- Western blotting : Monitor downstream phosphorylation (e.g., p-STAT3 for JAK2 inhibitors).
- CRISPR knockouts : Validate specificity using gene-edited cell lines lacking the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
